molecular formula C21H27N5O2 B2480752 8-[4-(3-methoxypyrrolidin-1-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2176070-07-6

8-[4-(3-methoxypyrrolidin-1-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2480752
CAS No.: 2176070-07-6
M. Wt: 381.48
InChI Key: LSBJQIQCMMGUDJ-UHFFFAOYSA-N
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Description

8-[4-(3-methoxypyrrolidin-1-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C21H27N5O2 and its molecular weight is 381.48. The purity is usually 95%.
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Scientific Research Applications

Gold(III) Tetrachloride Salt of L-cocaine

The study by Wood, Brettell, and Lalancette (2007) discusses the gold(III) tetrachloride salt of L-cocaine. This compound, which has structural similarities to the queried compound, shows interesting intra- and intermolecular bonding characteristics, potentially useful in materials science and molecular engineering (Wood, Brettell, & Lalancette, 2007).

Aminocarbonylation of Iodoalkenes and Iodoarenes

Gergely and Kollár (2017) explored the aminocarbonylation of iodoalkenes and iodoarenes using 1,1-disubstituted (cyclic) hydrazines like 3-amino-3-azabicyclo[3.3.0]octane. This demonstrates the potential for creating diverse chemical structures with the queried compound, which could be used in pharmaceutical synthesis (Gergely & Kollár, 2017).

Asymmetric Synthesis of Isoquinuclidines

Seki et al. (2012) conducted a study on the asymmetric synthesis of isoquinuclidines using a chiral Lewis acid catalyst. This research shows the potential of similar bicyclic compounds in the synthesis of complex molecular structures, which may have implications in pharmaceuticals and asymmetric catalysis (Seki et al., 2012).

Scalable Process for 3,8-Diazabicyclo[3.2.1]octane Analogues

Huang and Teng (2011) developed an improved and scalable process for substituted 3,8-diazabicyclo[3.2.1]octane, indicating the potential for large-scale production and application of similar bicyclic compounds in various industrial and research fields (Huang & Teng, 2011).

Synthesis of Trans N-Substituted Pyrrolidine Derivatives

Prasad et al. (2021) synthesized a variety of N-substituted pyrrolidine derivatives, highlighting the versatility of similar structures in creating biologically active molecules, which can be explored in drug discovery and development (Prasad et al., 2021).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. Unfortunately, specific information on the mechanism of action of “8-[4-(3-methoxypyrrolidin-1-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane” is not available .

Safety and Hazards

Information on the safety and hazards of a compound is crucial for handling and storage. Unfortunately, specific information on the safety and hazards of “8-[4-(3-methoxypyrrolidin-1-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane” is not available .

Future Directions

The future directions in the study of “8-[4-(3-methoxypyrrolidin-1-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane” could involve further exploration of its synthesis, structure, and potential applications. Given the interest in similar compounds for their potential biological activities , it would be interesting to explore the potential applications of this compound in fields like medicinal chemistry.

Properties

IUPAC Name

[4-(3-methoxypyrrolidin-1-yl)phenyl]-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-28-20-8-10-24(14-20)16-4-2-15(3-5-16)21(27)26-17-6-7-18(26)13-19(12-17)25-11-9-22-23-25/h2-5,9,11,17-20H,6-8,10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBJQIQCMMGUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)C(=O)N3C4CCC3CC(C4)N5C=CN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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